![molecular formula C20H18N4O2S B2419529 2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-19-8](/img/structure/B2419529.png)

2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

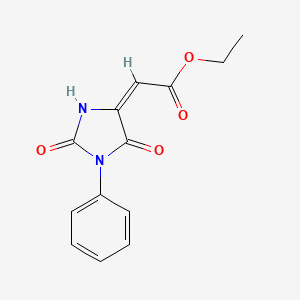

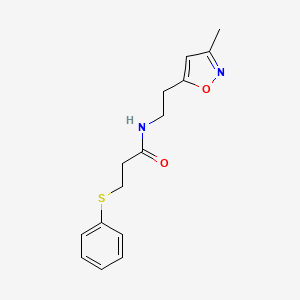

2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.

BenchChem offers high-quality 2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

- The compound's analogues have been identified as potent and selective inhibitors of VEGFR-2 kinase activity, demonstrating significant in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Heterocyclic Synthesis

- Investigations into the reactivity of related compounds toward various nitrogen nucleophiles have led to the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatility of these compounds in generating diverse heterocyclic systems (Mohareb et al., 2004).

Mycobacterium tuberculosis GyrB Inhibitors

- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization, showed promising activity against Mycobacterium tuberculosis GyrB, indicating potential as antituberculosis agents (Jeankumar et al., 2013).

Antibacterial Agents

- Novel analogs based on the benzothiazolyl moiety displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, suggesting their potential as novel classes of antibacterial agents (Palkar et al., 2017).

Antimicrobial and Antitumor Studies

- Pyridine thiazole derivatives and their zinc(II) complexes have shown significant antimicrobial and antitumor activities, outperforming the free ligands in biological activity tests, highlighting their potential in developing new bioactive materials (Xun-Zhong et al., 2020).

Mechanism of Action

- The primary target of this compound is Casein Kinase 1 delta (CK1δ) . CK1δ is a serine/threonine protein kinase involved in various cellular processes, including cell cycle regulation, DNA damage response, and Wnt signaling .

- CK1δ plays a crucial role in phosphorylating substrates with canonical or non-canonical consensus sequences, affecting processes like apoptosis, chromosome segregation, and cell cycle progression .

- Binding Mode : X-ray analysis has revealed the binding mode of the compound to CK1δ, providing insights into its interaction with the kinase domain .

- Canonical Wnt Signaling : CK1δ phosphorylates key components in the Wnt pathway, influencing cell fate determination and tissue homeostasis .

- DNA Damage Response : CK1δ participates in DNA repair and cell cycle checkpoint activation after DNA damage .

- Apoptosis and Cell Cycle Progression : CK1δ-mediated phosphorylation events impact cell survival and cell cycle progression .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c25-18(13-6-2-1-3-7-13)24-20-23-17-15(9-10-16(17)27-20)19(26)22-12-14-8-4-5-11-21-14/h1-8,11,15H,9-10,12H2,(H,22,26)(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZIKOULTJRIAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)NCC3=CC=CC=N3)N=C(S2)NC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2419447.png)

![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2419449.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2419451.png)

![2-[4-(2-Fluorophenyl)-1-piperazinyl]quinoxaline](/img/structure/B2419457.png)

![7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2419458.png)

![2-Phenylcyclopenta[b]chromene-1-carbaldehyde](/img/structure/B2419462.png)

![4-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2419466.png)